2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester
Description
This compound is a methyl ester derivative of 2-propenoic acid (acrylic acid) featuring a 3-bromo-5-(trifluoromethyl)phenyl substituent at the 3-position. The trifluoromethyl (-CF₃) and bromo (-Br) groups confer unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
methyl (E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O2/c1-17-10(16)3-2-7-4-8(11(13,14)15)6-9(12)5-7/h2-6H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHSBNLGQZLFRM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester typically involves the esterification of the corresponding acid. One common method is the reaction of 3-[3-bromo-5-(trifluoromethyl)phenyl]acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Medicinal Chemistry: Investigated for potential pharmacological activities due to the presence of the trifluoromethyl group, which can enhance bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the trifluoromethyl group can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomerism: Bromo and Trifluoromethoxy Derivatives
- Compound A: 2-Propenoic Acid, 3-[5-Bromo-2-(Trifluoromethoxy)Phenyl]-, Methyl Ester (CAS 1820748-61-5) Structure: Bromo at position 5, trifluoromethoxy (-OCF₃) at position 2 of the phenyl ring. Molecular Formula: C₁₁H₈BrF₃O₃. Key Properties: Density = 1.570 g/cm³ (predicted), Boiling Point = 314.5°C (predicted) . The bromo group’s position (meta vs. para) alters steric interactions in cross-coupling reactions.
Heterocyclic Derivatives: Furan-Based Analog
- Compound B: 2-Propenoic Acid, 3-[5-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-Furanyl]-, (E) (CAS 62806-38-6) Structure: Chloro (-Cl) and -CF₃ on a phenyl-substituted furan ring. Molecular Formula: C₁₄H₈ClF₃O₃. Key Properties: Higher molar mass (316.66 g/mol) due to the furan heterocycle and additional chloro substituent .
Perfluorinated Acrylate Esters
- Compound C: 2-Propenoic Acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Ester (CAS 17527-29-6) Structure: Long perfluorinated alkyl chain. Applications: Used in water-repellent coatings and fluoropolymer production . Comparison: The target compound’s bromoaryl group offers sites for further functionalization (e.g., Suzuki coupling), unlike fully fluorinated esters, which prioritize hydrophobicity over reactivity.
Physical and Chemical Properties
Biological Activity
Overview
2-Propenoic acid, 3-[3-bromo-5-(trifluoromethyl)phenyl]-, methyl ester, also known as methyl (E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate, is an organic compound with the molecular formula . This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.
Molecular Structure:
- Molecular Formula:
- Molecular Weight: 303.08 g/mol
- IUPAC Name: Methyl (E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate
Synthesis:
The synthesis of this compound typically involves the esterification of 3-[3-bromo-5-(trifluoromethyl)phenyl]acrylic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method allows for the efficient formation of the ester linkage while maintaining the integrity of the bromine and trifluoromethyl groups on the phenyl ring.
The biological activity of 2-Propenoic acid, 3-[3-bromo-5-(trifluoromethyl)phenyl]-, methyl ester is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which can improve bioavailability in pharmacological contexts. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways .
Pharmacological Applications
-
Antimicrobial Activity:
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms (bromine and trifluoromethyl) can enhance interaction with microbial targets, potentially leading to effective antimicrobial agents . -
Anti-inflammatory Properties:
Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The predicted affinities for COX-1 and COX-2 suggest that modifications to the structure could yield potent anti-inflammatory agents . -
Cancer Research:
The compound's structural characteristics may allow it to interfere with cancer cell proliferation pathways. Its ability to modify signaling pathways through enzyme inhibition is a subject of ongoing research .
Study on COX Inhibition
A comparative study assessed various derivatives of propenoic acids for their activity against COX enzymes. The findings indicated that compounds similar to 2-Propenoic acid, 3-[3-bromo-5-(trifluoromethyl)phenyl]-, methyl ester exhibited significant inhibition against COX-2, with affinities ranging from -9.4 to -10.8 kcal/mol. This suggests a potential for developing new anti-inflammatory drugs based on this scaffold .
| Compound | Affinity to COX-1 (kcal/mol) | Affinity to COX-2 (kcal/mol) |
|---|---|---|
| Diclofenac | -8.5 | -12.2 |
| Celecoxib | N/A | -12.2 |
| 2-Propenoic Acid Derivative | -7.7 | -9.3 |
Toxicity Assessment
A toxicity prediction conducted on synthesized derivatives indicated that they generally fall within classes III–VI of toxicity, suggesting low predicted side effects such as hepatotoxicity and carcinogenicity. This positions them as promising candidates for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
